molecular formula C18H16N2O2S B3010857 (E)-2-((2,3-dimethylphenyl)amino)-5-(3-hydroxybenzylidene)thiazol-4(5H)-one CAS No. 356572-84-4

(E)-2-((2,3-dimethylphenyl)amino)-5-(3-hydroxybenzylidene)thiazol-4(5H)-one

Cat. No.: B3010857
CAS No.: 356572-84-4
M. Wt: 324.4
InChI Key: DYOBKNLEPBOGIB-MHWRWJLKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-2-((2,3-dimethylphenyl)amino)-5-(3-hydroxybenzylidene)thiazol-4(5H)-one is a synthetic organic compound that belongs to the thiazole family. This compound is characterized by its unique structure, which includes a thiazole ring, a benzylidene group, and a dimethylphenylamino group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-((2,3-dimethylphenyl)amino)-5-(3-hydroxybenzylidene)thiazol-4(5H)-one typically involves the condensation of 2-aminothiazole with 3-hydroxybenzaldehyde in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and employing large-scale purification techniques such as continuous flow reactors and industrial chromatography systems.

Chemical Reactions Analysis

Types of Reactions

(E)-2-((2,3-dimethylphenyl)amino)-5-(3-hydroxybenzylidene)thiazol-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The benzylidene group can be reduced to a benzyl group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Formation of 3-hydroxybenzaldehyde derivatives.

    Reduction: Formation of 3-hydroxybenzyl derivatives.

    Substitution: Formation of N-substituted thiazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Potential use in the development of new materials or as a chemical intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of (E)-2-((2,3-dimethylphenyl)amino)-5-(3-hydroxybenzylidene)thiazol-4(5H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.

Comparison with Similar Compounds

Similar Compounds

    (E)-2-((2,3-dimethylphenyl)amino)-5-(3-methoxybenzylidene)thiazol-4(5H)-one: Similar structure with a methoxy group instead of a hydroxyl group.

    (E)-2-((2,3-dimethylphenyl)amino)-5-(4-hydroxybenzylidene)thiazol-4(5H)-one: Similar structure with the hydroxyl group in a different position on the benzylidene ring.

Uniqueness

The presence of the hydroxyl group at the 3-position of the benzylidene ring in (E)-2-((2,3-dimethylphenyl)amino)-5-(3-hydroxybenzylidene)thiazol-4(5H)-one imparts unique chemical and biological properties. This specific substitution pattern can influence the compound’s reactivity, binding affinity, and overall biological activity, distinguishing it from other similar compounds.

Properties

IUPAC Name

(5E)-2-(2,3-dimethylphenyl)imino-5-[(3-hydroxyphenyl)methylidene]-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2S/c1-11-5-3-8-15(12(11)2)19-18-20-17(22)16(23-18)10-13-6-4-7-14(21)9-13/h3-10,21H,1-2H3,(H,19,20,22)/b16-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYOBKNLEPBOGIB-MHWRWJLKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N=C2NC(=O)C(=CC3=CC(=CC=C3)O)S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=CC=C1)N=C2NC(=O)/C(=C\C3=CC(=CC=C3)O)/S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.